molecular formula C19H21D4ClN2 B602478 Imipramine-2,4,6,8-d4 Hydrochloride CAS No. 61361-33-9

Imipramine-2,4,6,8-d4 Hydrochloride

Cat. No. B602478
Key on ui cas rn: 61361-33-9
M. Wt: 320.89
InChI Key:
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Patent
US08039461B1

Procedure details

Synthesis of Imipramine Pamoate-(Form VI)—A solution of disodium pamoate (43.88 g) in water (446.0 g) was prepared at a pH of about 9.5. A solution of imipramine HCl (63.38 g) in water (485.0 g) was prepared at a pH of about 4.0. The imipramine HCl solution (552.7 g) was added to the disodium pamoate solution at a controlled rate over a period of about 2.5 hours. After complete addition, the mixture was warmed to near 40-42° C. over approximately 4 h. Stirring was continued for approximately 3 additional hours at near 40-42° C. and then the solid product was isolated by filtration and washed with water. Imipramine pamoate (85.22 g) (92.6%) was isolated after drying at (78-80° C.). Throughout the heating process, samples were taken from the mixture and washed with water then dried. The imipramine pamoate samples isolated at 42° C. (1.25 h) and 42° C. (2.25 h) contained a mixture of amorphous Imipramine Pamoate and Form VI. The imipramine pamoate solid was characterized by PXRD (FIG. 18), FTIR (FIG. 19) and DSC (FIG. 20).
Name
Quantity
485 g
Type
solvent
Reaction Step One
[Compound]
Name
Imipramine Pamoate-(Form VI)—A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43.88 g
Type
reactant
Reaction Step Two
Name
Quantity
446 g
Type
solvent
Reaction Step Two
Quantity
552.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[CH:7]=[C:8]([C:27]([OH:29])=[O:28])[C:9]([OH:26])=[C:10]([CH2:11][C:12]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[CH:15]=[C:14]([C:22]([OH:24])=[O:23])[C:13]=3[OH:25])[C:4]2=[CH:3][CH:2]=1.[Na+].[CH3:31][N:32]([CH2:34][CH2:35][CH2:36][N:37]1[C:47]2[CH:48]=[CH:49][CH:50]=[CH:51][C:46]=2[CH2:45][CH2:44][C:43]2[CH:42]=[CH:41][CH:40]=[CH:39][C:38]1=2)[CH3:33].[ClH:52]>O>[CH3:31][N:32]([CH2:34][CH2:35][CH2:36][N:37]1[C:38]2[CH:39]=[CH:40][CH:41]=[CH:42][C:43]=2[CH2:44][CH2:45][C:46]2[CH:51]=[CH:50][CH:49]=[CH:48][C:47]1=2)[CH3:33].[ClH:52].[CH3:31][N:32]([CH2:34][CH2:35][CH2:36][N:37]1[C:38]2[CH:39]=[CH:40][CH:41]=[CH:42][C:43]=2[CH2:44][CH2:45][C:46]2[CH:51]=[CH:50][CH:49]=[CH:48][C:47]1=2)[CH3:33].[CH:1]1[CH:2]=[CH:3][C:4]2[C:5](=[CH:7][C:8]([C:27]([OH:29])=[O:28])=[C:9]([OH:26])[C:10]=2[CH2:11][C:12]2[C:13]([OH:25])=[C:14]([C:22]([OH:24])=[O:23])[CH:15]=[C:16]3[C:21]=2[CH:20]=[CH:19][CH:18]=[CH:17]3)[CH:6]=1 |f:0.1,2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
485 g
Type
solvent
Smiles
O
Step Two
Name
Imipramine Pamoate-(Form VI)—A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
43.88 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]
Name
Quantity
446 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
552.7 g
Type
reactant
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
41 (± 1) °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared at a pH of about 9.5
ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
was continued for approximately 3 additional hours at near 40-42° C.
CUSTOM
Type
CUSTOM
Details
the solid product was isolated by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 63.38 g
Name
Type
product
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.C=1C=CC=2C(C1)=CC(=C(C2CC3=C4C=CC=CC4=CC(=C3O)C(=O)O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 85.22 g
YIELD: PERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08039461B1

Procedure details

Synthesis of Imipramine Pamoate-(Form VI)—A solution of disodium pamoate (43.88 g) in water (446.0 g) was prepared at a pH of about 9.5. A solution of imipramine HCl (63.38 g) in water (485.0 g) was prepared at a pH of about 4.0. The imipramine HCl solution (552.7 g) was added to the disodium pamoate solution at a controlled rate over a period of about 2.5 hours. After complete addition, the mixture was warmed to near 40-42° C. over approximately 4 h. Stirring was continued for approximately 3 additional hours at near 40-42° C. and then the solid product was isolated by filtration and washed with water. Imipramine pamoate (85.22 g) (92.6%) was isolated after drying at (78-80° C.). Throughout the heating process, samples were taken from the mixture and washed with water then dried. The imipramine pamoate samples isolated at 42° C. (1.25 h) and 42° C. (2.25 h) contained a mixture of amorphous Imipramine Pamoate and Form VI. The imipramine pamoate solid was characterized by PXRD (FIG. 18), FTIR (FIG. 19) and DSC (FIG. 20).
Name
Quantity
485 g
Type
solvent
Reaction Step One
[Compound]
Name
Imipramine Pamoate-(Form VI)—A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43.88 g
Type
reactant
Reaction Step Two
Name
Quantity
446 g
Type
solvent
Reaction Step Two
Quantity
552.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[CH:7]=[C:8]([C:27]([OH:29])=[O:28])[C:9]([OH:26])=[C:10]([CH2:11][C:12]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[CH:15]=[C:14]([C:22]([OH:24])=[O:23])[C:13]=3[OH:25])[C:4]2=[CH:3][CH:2]=1.[Na+].[CH3:31][N:32]([CH2:34][CH2:35][CH2:36][N:37]1[C:47]2[CH:48]=[CH:49][CH:50]=[CH:51][C:46]=2[CH2:45][CH2:44][C:43]2[CH:42]=[CH:41][CH:40]=[CH:39][C:38]1=2)[CH3:33].[ClH:52]>O>[CH3:31][N:32]([CH2:34][CH2:35][CH2:36][N:37]1[C:38]2[CH:39]=[CH:40][CH:41]=[CH:42][C:43]=2[CH2:44][CH2:45][C:46]2[CH:51]=[CH:50][CH:49]=[CH:48][C:47]1=2)[CH3:33].[ClH:52].[CH3:31][N:32]([CH2:34][CH2:35][CH2:36][N:37]1[C:38]2[CH:39]=[CH:40][CH:41]=[CH:42][C:43]=2[CH2:44][CH2:45][C:46]2[CH:51]=[CH:50][CH:49]=[CH:48][C:47]1=2)[CH3:33].[CH:1]1[CH:2]=[CH:3][C:4]2[C:5](=[CH:7][C:8]([C:27]([OH:29])=[O:28])=[C:9]([OH:26])[C:10]=2[CH2:11][C:12]2[C:13]([OH:25])=[C:14]([C:22]([OH:24])=[O:23])[CH:15]=[C:16]3[C:21]=2[CH:20]=[CH:19][CH:18]=[CH:17]3)[CH:6]=1 |f:0.1,2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
485 g
Type
solvent
Smiles
O
Step Two
Name
Imipramine Pamoate-(Form VI)—A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
43.88 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]
Name
Quantity
446 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
552.7 g
Type
reactant
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
41 (± 1) °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared at a pH of about 9.5
ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
was continued for approximately 3 additional hours at near 40-42° C.
CUSTOM
Type
CUSTOM
Details
the solid product was isolated by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 63.38 g
Name
Type
product
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.C=1C=CC=2C(C1)=CC(=C(C2CC3=C4C=CC=CC4=CC(=C3O)C(=O)O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 85.22 g
YIELD: PERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08039461B1

Procedure details

Synthesis of Imipramine Pamoate-(Form VI)—A solution of disodium pamoate (43.88 g) in water (446.0 g) was prepared at a pH of about 9.5. A solution of imipramine HCl (63.38 g) in water (485.0 g) was prepared at a pH of about 4.0. The imipramine HCl solution (552.7 g) was added to the disodium pamoate solution at a controlled rate over a period of about 2.5 hours. After complete addition, the mixture was warmed to near 40-42° C. over approximately 4 h. Stirring was continued for approximately 3 additional hours at near 40-42° C. and then the solid product was isolated by filtration and washed with water. Imipramine pamoate (85.22 g) (92.6%) was isolated after drying at (78-80° C.). Throughout the heating process, samples were taken from the mixture and washed with water then dried. The imipramine pamoate samples isolated at 42° C. (1.25 h) and 42° C. (2.25 h) contained a mixture of amorphous Imipramine Pamoate and Form VI. The imipramine pamoate solid was characterized by PXRD (FIG. 18), FTIR (FIG. 19) and DSC (FIG. 20).
Name
Quantity
485 g
Type
solvent
Reaction Step One
[Compound]
Name
Imipramine Pamoate-(Form VI)—A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43.88 g
Type
reactant
Reaction Step Two
Name
Quantity
446 g
Type
solvent
Reaction Step Two
Quantity
552.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[CH:7]=[C:8]([C:27]([OH:29])=[O:28])[C:9]([OH:26])=[C:10]([CH2:11][C:12]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[CH:15]=[C:14]([C:22]([OH:24])=[O:23])[C:13]=3[OH:25])[C:4]2=[CH:3][CH:2]=1.[Na+].[CH3:31][N:32]([CH2:34][CH2:35][CH2:36][N:37]1[C:47]2[CH:48]=[CH:49][CH:50]=[CH:51][C:46]=2[CH2:45][CH2:44][C:43]2[CH:42]=[CH:41][CH:40]=[CH:39][C:38]1=2)[CH3:33].[ClH:52]>O>[CH3:31][N:32]([CH2:34][CH2:35][CH2:36][N:37]1[C:38]2[CH:39]=[CH:40][CH:41]=[CH:42][C:43]=2[CH2:44][CH2:45][C:46]2[CH:51]=[CH:50][CH:49]=[CH:48][C:47]1=2)[CH3:33].[ClH:52].[CH3:31][N:32]([CH2:34][CH2:35][CH2:36][N:37]1[C:38]2[CH:39]=[CH:40][CH:41]=[CH:42][C:43]=2[CH2:44][CH2:45][C:46]2[CH:51]=[CH:50][CH:49]=[CH:48][C:47]1=2)[CH3:33].[CH:1]1[CH:2]=[CH:3][C:4]2[C:5](=[CH:7][C:8]([C:27]([OH:29])=[O:28])=[C:9]([OH:26])[C:10]=2[CH2:11][C:12]2[C:13]([OH:25])=[C:14]([C:22]([OH:24])=[O:23])[CH:15]=[C:16]3[C:21]=2[CH:20]=[CH:19][CH:18]=[CH:17]3)[CH:6]=1 |f:0.1,2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
485 g
Type
solvent
Smiles
O
Step Two
Name
Imipramine Pamoate-(Form VI)—A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
43.88 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]
Name
Quantity
446 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
552.7 g
Type
reactant
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
41 (± 1) °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared at a pH of about 9.5
ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
was continued for approximately 3 additional hours at near 40-42° C.
CUSTOM
Type
CUSTOM
Details
the solid product was isolated by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 63.38 g
Name
Type
product
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.C=1C=CC=2C(C1)=CC(=C(C2CC3=C4C=CC=CC4=CC(=C3O)C(=O)O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 85.22 g
YIELD: PERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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